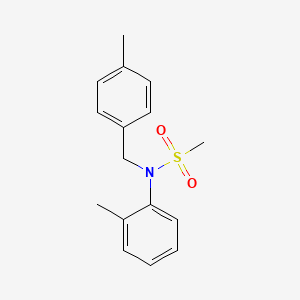
N-(4-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide
説明
N-(4-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide, commonly known as MMB-2201, is a synthetic cannabinoid. It is a potent agonist for the cannabinoid receptors CB1 and CB2. MMB-2201 has been widely used in scientific research for its potential therapeutic benefits.
作用機序
MMB-2201 is a potent agonist for the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of biochemical events. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the mood-altering effects of MMB-2201. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects
MMB-2201 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential treatment for chronic pain and inflammation. MMB-2201 has also been shown to have anti-cancer properties, which make it a potential treatment for various types of cancer. It has been shown to have neuroprotective effects, which make it a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.
実験室実験の利点と制限
MMB-2201 has several advantages for lab experiments. It is a potent agonist for the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using MMB-2201 in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids. It is also a potent agonist, which means that it may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for research on MMB-2201. One area of research is the development of MMB-2201 analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic benefits of MMB-2201 in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, research could be conducted to investigate the mechanisms of action of MMB-2201 and its effects on various biochemical and physiological pathways.
Conclusion
MMB-2201 is a synthetic cannabinoid that has been widely used in scientific research for its potential therapeutic benefits. It has anti-inflammatory, analgesic, and anti-cancer properties and has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. MMB-2201 is a potent agonist for the cannabinoid receptors CB1 and CB2 and has several advantages for lab experiments. Future research could focus on the development of MMB-2201 analogs, investigation of its potential therapeutic benefits, and investigation of its mechanisms of action.
科学的研究の応用
MMB-2201 has been used extensively in scientific research for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. MMB-2201 has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N-(2-methylphenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-8-10-15(11-9-13)12-17(20(3,18)19)16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBVFIVWBHPUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=C2C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



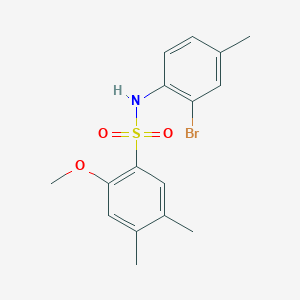
![N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3507722.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3507726.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3507727.png)
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B3507733.png)
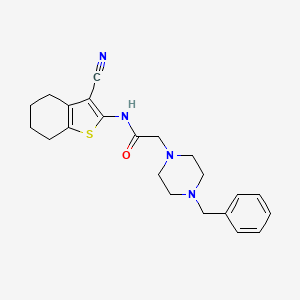
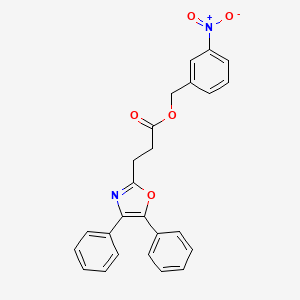
![N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B3507763.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3507768.png)
![N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B3507775.png)
![1,3-dimethyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3507786.png)
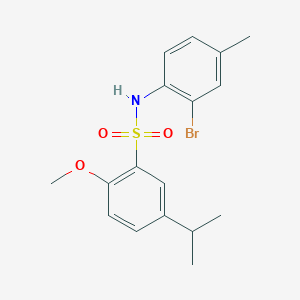

![3-{[4-(2,5-dichlorophenyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B3507811.png)